molecular formula C13H13F3N2O5 B8090086 6-Hydroxy-L-tryptophan tfa

6-Hydroxy-L-tryptophan tfa

Cat. No.: B8090086
M. Wt: 334.25 g/mol
InChI Key: YDRCJUYSAQWVCW-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxy-L-tryptophan can be synthesized from L-tryptophan through a Fenton reaction. This involves the use of ferrous EDTA and hydrogen peroxide to hydroxylate the tryptophan molecule . The reaction conditions typically include:

  • L-Tryptophan (300 mg, 1.47 mmol)
  • Ferrous EDTA (309 mg, 0.73 mmol)
  • Hydrogen peroxide (H₂O₂) as the oxidizing agent

Industrial Production Methods: While specific industrial production methods for 6-Hydroxy-L-tryptophan tfa are not extensively documented, the general approach involves large-scale synthesis using the Fenton reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxy derivatives .

Scientific Research Applications

6-Hydroxy-L-tryptophan tfa has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Hydroxy-L-tryptophan: Another hydroxylated derivative of tryptophan, used as a precursor to serotonin.

    L-Tryptophan: The parent amino acid, involved in protein synthesis and as a precursor to serotonin and melatonin.

Uniqueness: 6-Hydroxy-L-tryptophan is unique due to its specific hydroxylation at the 6-position, which imparts distinct biochemical properties, particularly its ability to inhibit tyrosinase . This makes it valuable in applications where regulation of melanin production is desired.

Properties

IUPAC Name

(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.C2HF3O2/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10;3-2(4,5)1(6)7/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);(H,6,7)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRCJUYSAQWVCW-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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